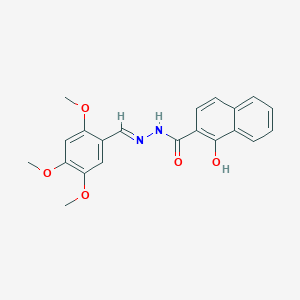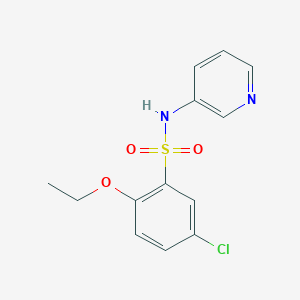
1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide is a compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide is not fully understood. However, studies have suggested that it may exert its anti-cancer effects by inducing apoptosis through the activation of caspases and the inhibition of NF-κB signaling. It may also inhibit cell proliferation by regulating the cell cycle and inducing cell cycle arrest. In diabetes, it may improve insulin sensitivity by activating AMPK and regulating glucose metabolism. Its neuroprotective effects may be due to its antioxidant properties and its ability to reduce oxidative stress.
Biochemical and Physiological Effects:
1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide has been shown to have various biochemical and physiological effects. It has antioxidant properties and can reduce oxidative stress. It also regulates glucose metabolism and improves insulin sensitivity. In cancer cells, it induces apoptosis and inhibits cell proliferation. It has neuroprotective effects and may have potential therapeutic applications in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide in lab experiments include its potential therapeutic applications in various diseases, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its neuroprotective effects. The limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Zukünftige Richtungen
For research on 1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide include further studies on its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Research is needed to fully understand its mechanism of action and its potential side effects. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to determine its optimal dosage and administration. Further research is also needed to explore its potential use in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide can be synthesized using various methods, including the reaction of 2-naphthohydrazide with 2,4,5-trimethoxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-naphthohydrazide with 2,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. It also has potential anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Additionally, it has been shown to have neuroprotective effects and may have potential therapeutic applications in Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-hydroxy-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-17-11-19(28-3)18(27-2)10-14(17)12-22-23-21(25)16-9-8-13-6-4-5-7-15(13)20(16)24/h4-12,24H,1-3H3,(H,23,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFFSDLRKROZAL-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5717148.png)


![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)

![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)
